molecular formula C7H11Cl5 B14277419 1,2,4,6,7-Pentachloroheptane CAS No. 139029-86-0

1,2,4,6,7-Pentachloroheptane

Katalognummer: B14277419
CAS-Nummer: 139029-86-0
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: AMYTWMLTGQVPET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,6,7-Pentachloroheptane is an organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of five chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial processes, agriculture, and scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6,7-Pentachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to ensure selective chlorination at the desired positions on the heptane molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,6,7-Pentachloroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidative processes can lead to the formation of chlorinated alcohols or acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Formation of alkyl halides or other substituted derivatives.

    Reduction Reactions: Formation of partially or fully dechlorinated heptane derivatives.

    Oxidation Reactions: Formation of chlorinated alcohols, ketones, or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1,2,4,6,7-Pentachloroheptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying the effects of chlorinated hydrocarbons on human health.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1,2,4,6,7-Pentachloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components and disrupt normal cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4,5-Pentachlorohexane: A chlorinated hydrocarbon with a similar structure but one less carbon atom in the backbone.

    1,2,3,4,5,6-Hexachlorohexane: A fully chlorinated hexane derivative.

    1,2,3,4,5,6,7-Heptachloroheptane: A fully chlorinated heptane derivative.

Uniqueness

1,2,4,6,7-Pentachloroheptane is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. The selective positioning of chlorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

139029-86-0

Molekularformel

C7H11Cl5

Molekulargewicht

272.4 g/mol

IUPAC-Name

1,2,4,6,7-pentachloroheptane

InChI

InChI=1S/C7H11Cl5/c8-3-6(11)1-5(10)2-7(12)4-9/h5-7H,1-4H2

InChI-Schlüssel

AMYTWMLTGQVPET-UHFFFAOYSA-N

Kanonische SMILES

C(C(CC(CCl)Cl)Cl)C(CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.